molecular formula C9H11NO B1330295 n-(3,4-Dimethylphenyl)formamide CAS No. 6639-60-7

n-(3,4-Dimethylphenyl)formamide

Cat. No.: B1330295
CAS No.: 6639-60-7
M. Wt: 149.19 g/mol
InChI Key: HTZTYVPIUUJGKI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)formamide: is an organic compound characterized by the presence of a formamide group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formylation of 3,4-Dimethylaniline: : One common method to synthesize N-(3,4-Dimethylphenyl)formamide involves the formylation of 3,4-dimethylaniline. This can be achieved using formic acid or formic acid derivatives such as formic anhydride under acidic conditions. The reaction typically proceeds as follows:

      Reactants: 3,4-Dimethylaniline, formic acid (or formic anhydride)

      Conditions: Acidic medium, moderate temperature (around 60-80°C)

      :

      Reaction: 3,4-Dimethylaniline+Formic AcidThis compound+Water\text{3,4-Dimethylaniline} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} 3,4-Dimethylaniline+Formic Acid→this compound+Water

  • Vilsmeier-Haack Reaction: : Another method involves the Vilsmeier-Haack reaction, where 3,4-dimethylaniline reacts with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride).

      Reactants: 3,4-Dimethylaniline, dimethylformamide, phosphorus oxychloride

      Conditions: Anhydrous conditions, controlled temperature (0-5°C initially, then room temperature)

      :

      Reaction: 3,4-Dimethylaniline+Vilsmeier ReagentThis compound\text{3,4-Dimethylaniline} + \text{Vilsmeier Reagent} \rightarrow \text{this compound} 3,4-Dimethylaniline+Vilsmeier Reagent→this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above methods, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3,4-Dimethylphenyl)formamide can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction: : This compound can be reduced to form corresponding amines or alcohols.

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature to moderate heating

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the formamide group.

      Reagents: Halogens, alkylating agents

      Conditions: Varies depending on the specific substitution reaction

Major Products Formed

    Oxidation: 3,4-Dimethylbenzoic acid

    Reduction: 3,4-Dimethylaniline, 3,4-Dimethylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

N-(3,4-Dimethylphenyl)formamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor to bioactive molecules with therapeutic applications.

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its derivatives are used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)formamide exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(3,5-Dimethylphenyl)formamide
  • N-(2,6-Dimethylphenyl)formamide

Uniqueness

N-(3,4-Dimethylphenyl)formamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZTYVPIUUJGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287146
Record name n-(3,4-dimethylphenyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-60-7
Record name 3',4'-Formoxylidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3,4-dimethylphenyl)formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-FORMOXYLIDIDE
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Record name 3,4-Dimethylformanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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